molecular formula C10H18Cl2N2 B6344314 (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride CAS No. 1240570-01-7

(butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride

Cat. No.: B6344314
CAS No.: 1240570-01-7
M. Wt: 237.17 g/mol
InChI Key: IAQDMXFWPDXBQO-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride is a chemical compound that features a butan-2-yl group attached to a pyridin-3-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride typically involves the reaction of butan-2-amine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the pyridin-3-yl ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

(Butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    (Butan-2-yl)[(pyridin-2-yl)methyl]amine: Similar structure but with the pyridine ring attached at a different position.

    (Butan-2-yl)[(pyridin-4-yl)methyl]amine: Another isomer with the pyridine ring attached at the 4-position.

    (Butan-2-yl)[(pyrimidin-3-yl)methyl]amine: A related compound with a pyrimidine ring instead of pyridine.

Uniqueness: (Butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)butan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-5-4-6-11-7-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQDMXFWPDXBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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